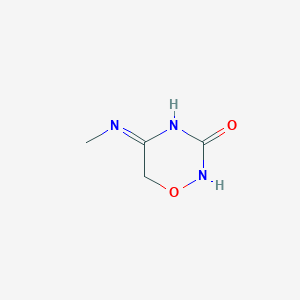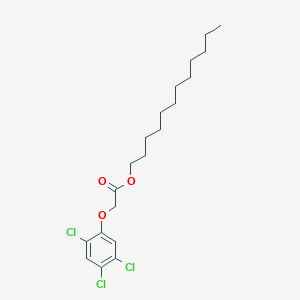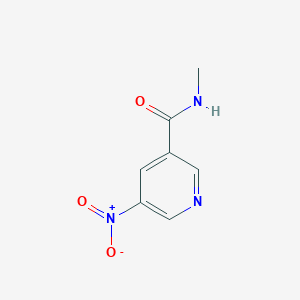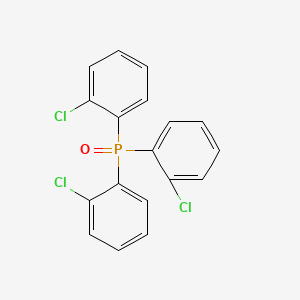
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of three 2-chlorophenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane typically involves the reaction of 2-chlorophenylmagnesium bromide with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C6H4ClMgBr+POCl3→(C6H4Cl)3P=O+3MgBrCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help in maintaining the required anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chlorine atoms in the 2-chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of compounds like tris(2-chlorophenyl)phosphine oxide.
Reduction: Formation of tris(2-chlorophenyl)phosphine.
Substitution: Formation of substituted tris(2-chlorophenyl) derivatives.
Wissenschaftliche Forschungsanwendungen
Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Tris(2-methoxyphenyl)(oxo)-lambda~5~-phosphane
- Tris(2-fluorophenyl)(oxo)-lambda~5~-phosphane
- Tris(2-bromophenyl)(oxo)-lambda~5~-phosphane
Comparison: Tris(2-chlorophenyl)(oxo)-lambda~5~-phosphane is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to its methoxy, fluoro, and bromo analogs, the chlorinated compound may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and its interactions with biological targets.
Eigenschaften
CAS-Nummer |
61102-88-3 |
|---|---|
Molekularformel |
C18H12Cl3OP |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
1-bis(2-chlorophenyl)phosphoryl-2-chlorobenzene |
InChI |
InChI=1S/C18H12Cl3OP/c19-13-7-1-4-10-16(13)23(22,17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H |
InChI-Schlüssel |
GYRYNQDRCSYFRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


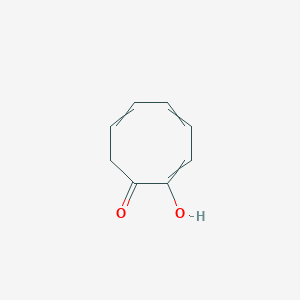



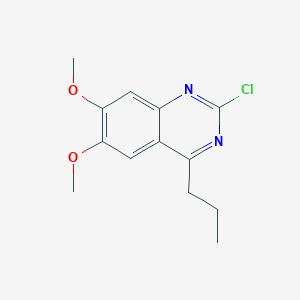
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
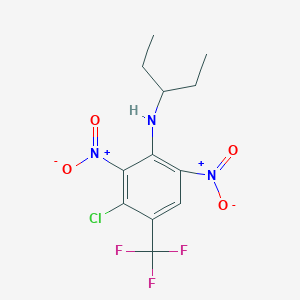
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)

